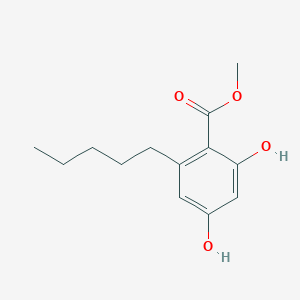

Methyl 2,4-dihydroxy-6-pentylbenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2,4-dihydroxy-6-pentylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O4/c1-3-4-5-6-9-7-10(14)8-11(15)12(9)13(16)17-2/h7-8,14-15H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQGAOBDPFOADCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=C(C(=CC(=C1)O)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00552918 | |

| Record name | Methyl 2,4-dihydroxy-6-pentylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00552918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58016-28-7 | |

| Record name | Methyl olivetolate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58016-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2,4-dihydroxy-6-pentylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00552918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2,4-dihydroxy-6-pentylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.238.984 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Methyl 2,4-dihydroxy-6-pentylbenzoate from Perlatolic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of methyl 2,4-dihydroxy-6-pentylbenzoate, a valuable compound in medicinal chemistry, from its natural precursor, perlatolic acid. This document details the chemical transformation, experimental protocols, and available quantitative data, offering a comprehensive resource for researchers in drug discovery and organic synthesis.

Introduction

Perlatolic acid, a depside commonly found in lichens, serves as a versatile starting material for the synthesis of various phenolic compounds.[1] One such derivative, this compound, also known as methyl olivetolate, is a key intermediate in the synthesis of cannabinoids and exhibits notable biological activities, including antifungal properties.[2][3][4] The synthesis from perlatolic acid involves the cleavage of the depside bond through alcoholysis, a straightforward and effective method for obtaining the target molecule.

Reaction Overview: Methanolysis of Perlatolic Acid

The core of the synthesis is the methanolysis of perlatolic acid. This reaction breaks the ester linkage of the depside, yielding two main fragments: 2,4-dihydroxy-6-n-pentylbenzoic acid and methyl 2-hydroxy-4-methoxy-6-n-pentylbenzoate.[1][5] Subsequent esterification of the carboxylic acid group of 2,4-dihydroxy-6-n-pentylbenzoic acid with methanol yields the desired product, this compound.

The overall transformation can be summarized as follows:

Caption: Reaction pathway for the synthesis of this compound from perlatolic acid.

Experimental Protocols

Two primary methods for the synthesis of this compound from perlatolic acid have been reported.

Method 1: Base-Catalyzed Methanolysis

This protocol utilizes potassium hydroxide as a catalyst to facilitate the methanolysis of perlatolic acid at room temperature.[6]

Procedure:

-

To a solution of 0.073 mmol of perlatolic acid in 15 mL of methanol, add 2.6 mmol of potassium hydroxide.

-

Stir the mixture at room temperature for 2 hours.

-

Acidify the solution to a pH of approximately 3.0 by adding 0.1 M HCl.

-

Partition the resulting solution between water and chloroform.

-

Wash the chloroform layer sequentially with water and a saturated NaCl solution three times.

-

Dry the organic layer over anhydrous MgSO4 and evaporate the solvent to yield the crude product.

-

Purify the product as necessary.

Method 2: Thermal Alcoholysis

This method involves the direct reaction of perlatolic acid with an alcohol at a moderately elevated temperature.[6]

Procedure:

-

Treat 125 mg (0.28 mmol) of perlatolic acid with 50 mL of methanol.

-

Heat the mixture at 40°C in a steam bath until the reaction is complete (monitoring by TLC is recommended).

-

Concentrate the reaction mixture under reduced pressure.

-

Separate the resulting compounds by column chromatography on silica gel using a hexane/CH2Cl2 gradient to obtain this compound and other byproducts.[6]

Experimental Workflow

The general workflow for the synthesis and purification of this compound from perlatolic acid is depicted below.

Caption: General experimental workflow for the synthesis of this compound.

Quantitative Data

While specific reaction yields for the synthesis of this compound from perlatolic acid are not detailed in the reviewed literature, data on the biological activity of the synthesized compounds are available.

| Compound | Biological Activity | Potency | Reference |

| This compound | Antifungal (against Cladosporium sphaerospermum) | 2.5 µg (highest activity) | [3] |

| Perlatolic acid | Toxicity (Brine shrimp lethality assay) | LD50: 24.1 µM | [3][6] |

| Methyl 2-hydroxy-4-methoxy-6-pentylbenzoate | Toxicity (Brine shrimp lethality assay) | LD50: 27.2 µM | [3][6] |

| Olivetol | Antifungal (against Cladosporium sphaerospermum) | 5.0 µg | [3] |

| 2,4-dihydroxy-6-n-pentylbenzoic acid | Antifungal (against Cladosporium sphaerospermum) | 5.0 µg | [3] |

Conclusion

The synthesis of this compound from perlatolic acid is a well-established process achievable through straightforward alcoholysis. The provided experimental protocols offer researchers clear guidance for obtaining this valuable compound. Further optimization of reaction conditions could lead to improved yields and facilitate its broader application in medicinal chemistry and drug development. The notable biological activity of the product and related compounds underscores the importance of exploring natural product derivatives in the search for new therapeutic agents.

References

- 1. Perlatolic acid - Wikipedia [en.wikipedia.org]

- 2. Pharmaceutical Intermediates this compound 58016-28-7 Global Trade [minstargroup.com]

- 3. Activities of 2,4-dihydroxy-6-n-pentylbenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | 58016-28-7 | FM76387 [biosynth.com]

- 5. researchgate.net [researchgate.net]

- 6. znaturforsch.com [znaturforsch.com]

An In-depth Technical Guide to Methyl 2,4-dihydroxy-6-pentylbenzoate (CAS: 58016-28-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,4-dihydroxy-6-pentylbenzoate, also known by its common synonym Methyl olivetolate, is a resorcinolic acid derivative with significant interest in synthetic and medicinal chemistry.[1][2] This organic compound serves as a key intermediate in the biosynthesis of various natural products, most notably as a precursor to cannabinoids such as Δ⁹-tetrahydrocannabinolic acid (THCA).[1][3][4] Beyond its role in cannabinoid synthesis, this compound has demonstrated a range of biological activities, including antimicrobial and potential neuroprotective effects.[1][5][6] This guide provides a comprehensive overview of its chemical properties, synthesis, and biological activities, complete with detailed experimental protocols and pathway visualizations to support further research and development.

Chemical and Physical Properties

This compound is a white solid organic compound.[7] It is characterized by its insolubility in water and solubility in organic solvents such as dichloromethane and ethyl acetate.[1][3] A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 58016-28-7 | [1][2][4][8][9][10][11] |

| Common Synonyms | Methyl olivetolate, Olivetol Methyl Ester, Methyl 6-n-pentyl-2,4-dihydroxybenzoate | [1][2][3][4][9] |

| Molecular Formula | C₁₃H₁₈O₄ | [1][2][3][7][8][10][12] |

| Molecular Weight | 238.28 g/mol | [1][2][3][7][8][10][11][12] |

| Melting Point | 105-106 °C | [2][3][9][13] |

| Boiling Point (Predicted) | 409.3 ± 30.0 °C | [1][3][9][13][14] |

| Density (Predicted) | 1.153 ± 0.06 g/cm³ | [3][9][13][14] |

| Solubility | Insoluble in water; Soluble in dichloromethane, ethyl acetate | [1][3][14] |

| Storage Temperature | Room temperature, under an inert atmosphere | [8][9][13] |

Synthesis of this compound

Two primary synthetic routes for this compound are well-documented in the literature. The first involves the alcoholysis of perlatolic acid, a naturally occurring lichen metabolite. The second is a de novo synthesis from commercially available starting materials, 3-nonen-2-one and dimethyl malonate.

Experimental Protocol: Synthesis from Perlatolic Acid

This method relies on the transesterification of the depside perlatolic acid in the presence of methanol.

Materials:

-

Perlatolic acid

-

Methanol

-

Potassium hydroxide

-

0.1 M Hydrochloric acid (HCl)

-

Chloroform

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Acetone

Procedure:

-

Dissolve 0.073 mmol of perlatolic acid in 15 mL of methanol.

-

Add 2.6 mmol of potassium hydroxide to the solution.

-

Stir the mixture at room temperature for 2 hours.

-

Acidify the solution to approximately pH 3.0 by adding 0.1 M HCl.

-

Perform a liquid-liquid extraction with water and chloroform.

-

Wash the separated chloroform layer sequentially with water and brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous MgSO₄ and filter.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, using a hexane/acetone gradient to elute the final product, this compound.[5]

Experimental Protocol: Synthesis from 3-Nonen-2-one and Dimethyl Malonate

This synthetic approach involves a Michael addition followed by an intramolecular cyclization and subsequent aromatization.

Materials:

-

Dimethyl malonate

-

Sodium methoxide (25 wt% solution in methanol)

-

(E)-3-nonen-2-one

-

Methanol

-

Dimethyl sulfoxide (DMSO)

-

Iodine

-

Ethyl acetate

-

0.1 M Sodium thiosulfate solution

-

Water

Procedure:

-

To a solution of dimethyl malonate (100 mmol) in methanol (20 mL), add a 25 wt% solution of sodium methoxide in methanol (89 mmol).

-

To the resulting solution, add (E)-3-nonen-2-one (70 mmol) dropwise over 30 minutes with vigorous stirring.

-

Heat the slurry at reflux for 3 hours under a nitrogen atmosphere.

-

Cool the reaction mixture to room temperature and remove the methanol by rotary evaporation.

-

The resulting crude diketo ester intermediate is then subjected to oxidative aromatization.

-

To a solution of the crude intermediate (28.87 mmol) in DMSO (7 mL), add iodine (4.03 mmol).

-

Stir the brown solution at 80 °C for 24 hours.

-

Dilute the reaction mixture with ethyl acetate (70 mL).

-

Wash the organic layer with 0.1 M sodium thiosulfate solution (3 x 10 mL) and then with water (10 mL).

-

Dry the organic layer and evaporate the solvent to yield the crude product.

-

Further purification can be achieved by chromatography.[1]

Biological Activities and Experimental Protocols

This compound exhibits notable antifungal and antibacterial properties.

Antifungal Activity

The compound has shown high antifungal activity against the fungus Cladosporium sphaerospermum.[5][6] The bioautography method is a suitable technique for evaluating this activity.

Materials:

-

Cladosporium sphaerospermum culture

-

Potato Dextrose Agar (PDA)

-

Test compound (this compound)

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Appropriate solvent system for TLC development

-

Sterile nutrient broth

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Positive control (e.g., Amphotericin B)

-

Negative control (solvent)

Procedure:

-

Culture C. sphaerospermum on PDA plates in the dark at 28 °C until appropriate sporulation.

-

Prepare a stock solution of the test compound.

-

Spot a known amount of the test compound, positive control, and negative control onto a TLC plate.

-

Develop the TLC plate using a suitable solvent system.

-

Allow the plate to dry completely to remove all solvent traces.

-

Prepare a suspension of C. sphaerospermum spores in a sterile nutrient broth.

-

Spray the developed TLC plate evenly with the fungal suspension.

-

Incubate the plate in a humid chamber at 25-28 °C for 48-72 hours.

-

After incubation, visualize the zones of inhibition by spraying the plate with a solution of MTT. Living microorganisms will convert the yellow MTT to purple formazan.

-

Clear zones against the purple background indicate antifungal activity. Measure the diameter of the inhibition zones.[5][9][11][15][16][17]

Antibacterial Activity

This compound has demonstrated weak to moderate antibacterial activity against pathogenic strains such as Staphylococcus aureus and Escherichia coli.[5][6] The disc diffusion method is a standard technique for assessing this activity.

Materials:

-

Bacterial strains (S. aureus, E. coli)

-

Mueller-Hinton Agar (MHA)

-

Tryptic Soy Broth (TSB) or sterile saline

-

Test compound (this compound)

-

Sterile paper discs (6 mm diameter)

-

Positive control (e.g., Chloramphenicol)

-

Negative control (solvent)

-

McFarland 0.5 turbidity standard

Procedure:

-

Prepare MHA plates to a uniform depth of 4 mm.

-

Inoculate the bacterial strains into TSB and incubate to achieve a turbidity equivalent to the McFarland 0.5 standard (approximately 1.5 x 10⁸ CFU/mL).

-

Uniformly spread the bacterial inoculum onto the surface of the MHA plates using a sterile cotton swab.

-

Impregnate sterile paper discs with a known concentration of the test compound, positive control, and negative control.

-

Allow the solvent on the discs to evaporate completely in a sterile environment.

-

Place the impregnated discs onto the surface of the inoculated MHA plates, ensuring firm contact.

-

Incubate the plates at 37 °C for 18-24 hours.

-

After incubation, measure the diameter of the zones of inhibition (clear zones around the discs) in millimeters.[4][6][8][10][12]

Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are limited, its role as a key intermediate in the cannabinoid biosynthetic pathway is well-established. Additionally, the broader class of phenolic compounds it belongs to is known to influence pathways related to apoptosis and inflammation.

Role in Cannabinoid Biosynthesis

This compound is a precursor to olivetolic acid, which is a central molecule in the biosynthesis of cannabinoids. Olivetolic acid is synthesized in Cannabis sativa by the enzymes olivetolic acid synthase (OAS) and olivetolic acid cyclase (OAC).[7][18][19][20] Olivetolic acid then undergoes prenylation to form cannabigerolic acid (CBGA), the precursor to many other cannabinoids, including THCA and cannabidiolic acid (CBDA).[2][20]

Potential Modulation of Apoptosis and Inflammation Pathways

Many phenolic compounds are known to exert their biological effects by modulating key cellular signaling pathways, particularly those involved in apoptosis (programmed cell death) and inflammation.[21][22][23][24] While not directly demonstrated for this compound, it is plausible that it could influence these pathways. For instance, polyphenols have been shown to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases, the executioners of apoptosis.[21][22] In the context of inflammation, polyphenols can inhibit the activation of pro-inflammatory signaling pathways such as the NF-κB and MAPK pathways, leading to a reduction in the production of inflammatory mediators.[5]

Conclusion

This compound is a versatile molecule with established roles in natural product synthesis and demonstrated biological activities. Its significance as a precursor to cannabinoids underscores its importance in the study and production of these medically relevant compounds. The antimicrobial properties of this compound suggest its potential for development as a therapeutic agent. Future research should focus on elucidating the specific molecular mechanisms and signaling pathways through which it exerts its biological effects, particularly its potential neuroprotective, anti-inflammatory, and pro-apoptotic activities. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate these future investigations and accelerate the translation of this compound's potential into practical applications in medicine and biotechnology.

References

- 1. Thieme E-Journals - SynOpen / Full Text [thieme-connect.de]

- 2. researchgate.net [researchgate.net]

- 3. znaturforsch.com [znaturforsch.com]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. (−)-Methyl-Oleocanthal, a New Oleocanthal Metabolite Reduces LPS-Induced Inflammatory and Oxidative Response: Molecular Signaling Pathways and Histones Epigenetic Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. pnas.org [pnas.org]

- 8. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. asm.org [asm.org]

- 11. Bioautography and its scope in the field of natural product chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

- 14. Pharmaceutical Intermediates this compound 58016-28-7 Global Trade [minstargroup.com]

- 15. jppres.com [jppres.com]

- 16. Detection of Antimicrobial Compounds by Bioautography of Different Extracts of Leaves of Selected South African Tree Species - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ijpsjournal.com [ijpsjournal.com]

- 18. life.sjtu.edu.cn [life.sjtu.edu.cn]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. The Involvement of Natural Polyphenols in Molecular Mechanisms Inducing Apoptosis in Tumor Cells: A Promising Adjuvant in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Modulatory Effects of Polyphenols on Apoptosis Induction: Relevance for Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Natural Gallic Acid and Methyl Gallate Induces Apoptosis in Hela Cells through Regulation of Intrinsic and Extrinsic Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Cannabidiol regulates apoptosis and autophagy in inflammation and cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 2,4-dihydroxy-6-pentylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,4-dihydroxy-6-pentylbenzoate, a significant organic compound, serves as a crucial intermediate in the synthesis of various bioactive molecules. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, detailed synthesis protocols, and its pivotal role in the production of cannabinoids.

Chemical Identity and Nomenclature

The compound with the systematic IUPAC name This compound is also widely known by its common synonym, Methyl olivetolate .[1][2][3] A comprehensive list of its synonyms is provided in the table below.

| Identifier Type | Identifier |

| IUPAC Name | This compound[1] |

| Common Synonyms | Methyl olivetolate, Olivetol Methyl Ester[2][4] |

| CAS Number | 58016-28-7[1] |

| Molecular Formula | C13H18O4[1] |

| Molecular Weight | 238.28 g/mol [1] |

| InChI | InChI=1S/C13H18O4/c1-3-4-5-6-9-7-10(14)8-11(15)12(9)13(16)17-2/h7-8,14-15H,3-6H2,1-2H3[1] |

| InChIKey | RQGAOBDPFOADCM-UHFFFAOYSA-N[1] |

| Canonical SMILES | CCCCCC1=C(C(=CC(=C1)O)O)C(=O)OC[1] |

| Other Synonyms | 2,4-dihydroxy-6-pentyl-benzoic acid methyl ester, Benzoic acid, 2,4-dihydroxy-6-pentyl-, methyl ester[1] |

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral data for this compound is presented below, offering valuable information for its handling, characterization, and use in further synthetic applications.

| Property | Value | Reference |

| Appearance | White to light brown crystalline powder | [3] |

| Melting Point | 105-106 °C | |

| Boiling Point (Predicted) | 409.3 ± 30.0 °C | |

| Density (Predicted) | 1.153 ± 0.06 g/cm³ | |

| Solubility | Insoluble in water; Soluble in Dichloromethane, Ethyl Acetate | |

| pKa (Predicted) | 8.30 ± 0.23 | |

| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 10.26 (s, 1H), 9.80 (s, 1H), 6.26–6.04 (m, 2H), 3.77 (s, 3H), 2.57–2.49 (m, 5H), 1.53–1.38 (m, 2H), 1.27 (td, J = 8.2, 7.0, 4.8 Hz, 5H), 0.87 (t, J = 6.9 Hz, 3H) | [1] |

| ¹³C NMR (126 MHz, CDCl₃) δ (ppm) | 171.9, 165.2, 160.2, 148.9, 110.7, 105, 101.3, 51.87, 36.76, 32.01, 31.42, 22.45, 14.02 | [1] |

| High-Resolution Mass Spectrometry (HRMS-ESI) | m/z [M – H]⁻ calcd for C₁₃H₁₇O₄: 237.1; found: 237.3 | [1] |

Experimental Protocols

Synthesis of this compound

Method 1: Iodine-Catalyzed Aromatization

This protocol describes an efficient, scalable synthesis via an iodine-catalyzed aromatization of a cyclic diketo ester.

Materials:

-

Cyclic diketo ester compound (1 equivalent)

-

Potassium persulfate (1.2 equivalents)

-

Iodine (0.1 equivalents)

-

Acetonitrile (CH₃CN)

-

Ethyl acetate

-

0.2 M Sodium thiosulfate

-

Cyclohexane

Procedure:

-

A 100 L glass reactor is purged with nitrogen.

-

Charge the reactor with the cyclic diketo ester compound (5.7 kg, 24 mol), potassium persulfate (7.5 kg, 28 mol), iodine (590 g, 2.3 mol), and acetonitrile (50 L).[1]

-

Stir the resulting mixture at 80 °C for 16 hours. Monitor the reaction for the disappearance of the starting material using Thin Layer Chromatography (TLC).[1]

-

Once the reaction is complete, cool the mixture to 25 °C.[1]

-

Add ethyl acetate (30 L) and 0.2 M sodium thiosulfate (20 L) to the cooled mixture.[1]

-

Separate the organic phase, dry it, and concentrate it under a vacuum at 40–50 °C to obtain the crude product.[1]

Purification:

-

Crystallize the crude product using cyclohexane (7.5 L) to yield pure this compound as a white solid.[1]

-

This method has been reported to achieve a 90% yield with 99.84% purity as determined by HPLC.[1]

Method 2: Synthesis from Enone and Dimethyl Malonate

This protocol involves the reaction of an enone with dimethyl malonate, followed by oxidation.

Materials:

-

(E)-non-3-en-2-one

-

Dimethyl malonate

-

Methanol

-

Sodium methoxide (NaOMe) in methanol

-

Dichloromethane

-

Hydrochloric acid (HCl)

-

Bromine

Procedure:

-

To a solution of dimethyl malonate in methanol, successively add a solution of NaOMe in methanol and the corresponding enone at 0 °C.

-

Heat the reaction mixture at 65 °C for 18 hours.

-

Evaporate the solvent under vacuum. Dissolve the residue in dichloromethane and water.

-

Separate and acidify the aqueous phase with 3.0 M aqueous HCl to pH 2.

-

Extract the aqueous phase with dichloromethane, dry over magnesium sulfate, and evaporate the solvent to yield the intermediate cyclic enone.

-

The cyclic enone is subsequently oxidized with bromine to produce this compound.[5]

Purification:

-

The crude product is dissolved in dichloromethane at 30 °C, followed by the slow addition of hexane.[5]

-

The solution is cooled to -10 °C for 1 hour.[5]

-

The resulting solid is filtered off and dried to yield the pure product.[5]

Applications in Synthesis

This compound is a key precursor in the synthesis of cannabinoids, particularly Cannabidiol (CBD).[1] Its resorcinol structure is fundamental for building the characteristic cannabinoid scaffold.

Synthetic Pathway to Cannabidiol (CBD)

The following diagram illustrates the logical workflow of a common synthetic route to CBD, highlighting the central role of this compound.

Biological Context

While primarily utilized as a synthetic intermediate, some sources suggest that this compound possesses inherent biological properties, including antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium perfringens. However, detailed studies on its mechanism of action are not extensively reported in the available literature. Its structural analogs, such as methyl orsellinate, have been investigated as 5-lipoxygenase inhibitors, suggesting potential anti-inflammatory activity.[1] Further research is required to fully elucidate the pharmacological profile of this compound itself.

Conclusion

This compound is a well-characterized compound with significant value in synthetic organic chemistry. Its established synthesis protocols and clear spectral data make it a reliable intermediate for drug development and chemical research, most notably in the production of cannabinoids. While its intrinsic biological activities are an area of potential interest, its primary role remains as a foundational building block for more complex molecules. This guide provides the essential technical information for scientists and researchers working with this versatile compound.

References

- 1. Methyl 2,4-dihydroxy-6-methylbenzoate | CAS#:3187-58-4 | Chemsrc [chemsrc.com]

- 2. 58016-28-7 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 3. symrise.com [symrise.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Cannabigerol and Cannabigerol Derivatives [mdpi.com]

The Natural Occurrence of Methyl 2,4-dihydroxy-6-pentylbenzoate in Lichens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,4-dihydroxy-6-pentylbenzoate, a naturally occurring phenolic compound, has been identified as a secondary metabolite in certain lichen species. This technical guide provides a comprehensive overview of its natural occurrence, available quantitative data, detailed experimental protocols for its isolation and characterization, and a proposed biosynthetic pathway. This information is intended to serve as a valuable resource for researchers in natural product chemistry, drug discovery, and lichenology.

Natural Occurrence

This compound has been reported to occur in lichens, primarily as a derivative of larger, more complex depsides. The most notable occurrence is in the lichen genus Cladina, where it is found as a structural component of perlatolic acid and related compounds.

While the presence of this compound has been confirmed in Cladina confusa, quantitative data on its specific concentration within the lichen thallus is not extensively documented in publicly available literature. The concentration of lichen secondary metabolites can vary significantly based on factors such as geographical location, substrate, and environmental conditions. For context, concentrations of other major secondary metabolites in lichens, such as usnic acid and fumarprotocetraric acid, can range from approximately 0.60 to 21.61 mg/g of dry lichen material[1]. It is plausible that the concentration of this compound in Cladina confusa falls within a similar range, although specific quantitative analysis is required for confirmation.

Table 1: Reported Natural Occurrence of this compound and Related Compounds in Lichens

| Compound | Lichen Species | Family | Notes |

| This compound | Cladina confusa | Cladoniaceae | Derivative of perlatolic acid. |

| Methyl 2,4-dihydroxy-6-methylbenzoate | Parmotrema tinctorum | Parmeliaceae | A closely related compound with a methyl instead of a pentyl group.[2][3] |

| Methyl (2,4-Dihydroxy-6-pentylbenzoate) | Antarctic lichens (Order: Lecanorales) | Various | General finding in the order, specific species not detailed in the abstract.[4] |

Experimental Protocols

The isolation and characterization of this compound from lichens involve a series of standard phytochemistry techniques. The following is a generalized protocol based on methods reported for the extraction and purification of lichen depsides and related phenolic compounds.[5][6][7][8][9]

Extraction

A common method for extracting secondary metabolites from lichens is solvent extraction.

-

Materials:

-

Dried and ground lichen thalli (e.g., Cladina confusa)

-

Methanol or acetone (analytical grade)

-

Soxhlet apparatus or maceration setup

-

Rotary evaporator

-

-

Protocol (Soxhlet Extraction):

-

Place a known quantity (e.g., 50 g) of dried, ground lichen material into a cellulose thimble.

-

Position the thimble inside the main chamber of the Soxhlet extractor.

-

Fill the distilling flask with a suitable solvent, such as methanol or acetone, to approximately two-thirds of its volume.

-

Assemble the Soxhlet apparatus and heat the solvent to its boiling point.

-

Allow the extraction to proceed for a sufficient duration (e.g., 8-12 hours) until the solvent in the siphon tube runs clear.

-

After extraction, cool the apparatus and concentrate the extract using a rotary evaporator under reduced pressure to obtain the crude extract.

-

-

Protocol (Maceration):

-

Submerge a known quantity of dried, ground lichen material in a suitable solvent in a sealed container.

-

Agitate the mixture periodically over a period of 24-48 hours at room temperature.

-

Filter the mixture to separate the extract from the solid lichen material.

-

Repeat the maceration process with fresh solvent to ensure complete extraction.

-

Combine the filtrates and concentrate using a rotary evaporator.

-

Purification

The crude extract, containing a mixture of compounds, requires further purification to isolate this compound.

-

Materials:

-

Silica gel for column chromatography

-

Glass column for chromatography

-

Solvent system (e.g., a gradient of hexane and ethyl acetate)

-

Thin-Layer Chromatography (TLC) plates (silica gel coated)

-

Developing chamber for TLC

-

UV lamp for visualization

-

-

Protocol (Column Chromatography):

-

Prepare a slurry of silica gel in the initial, non-polar eluting solvent (e.g., hexane).

-

Pack a glass column with the silica gel slurry.

-

Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

-

Carefully load the dried, extract-adsorbed silica gel onto the top of the packed column.

-

Elute the column with a solvent gradient of increasing polarity (e.g., starting with 100% hexane and gradually increasing the proportion of ethyl acetate).

-

Collect fractions of the eluate in separate test tubes.

-

Monitor the separation of compounds by spotting the collected fractions on a TLC plate, developing the plate in an appropriate solvent system, and visualizing the spots under a UV lamp.

-

Combine the fractions containing the compound of interest (identified by its Rf value on TLC) and concentrate them to yield the purified this compound.

-

Characterization

The structure of the purified compound can be confirmed using various spectroscopic techniques.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the isolated compound and for quantitative analysis.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the molecule.

Biosynthesis of this compound

The biosynthesis of this compound in lichens is proposed to follow the polyketide pathway, which is responsible for the formation of a wide array of aromatic secondary metabolites in fungi and lichens.[10][11][12][13][14][15] The pathway is analogous to the biosynthesis of olivetolic acid, a structurally similar compound.

The key enzyme in this pathway is a Polyketide Synthase (PKS) , a large, multi-domain enzyme that catalyzes the sequential condensation of small carboxylic acid units. The proposed biosynthetic pathway for the core aromatic ring, olivetolic acid, involves the following steps:

-

Initiation: The biosynthesis is initiated with a starter unit of hexanoyl-CoA .

-

Elongation: The hexanoyl-CoA starter unit undergoes three successive Claisen condensations with malonyl-CoA as the extender unit. Each condensation step adds a two-carbon unit to the growing polyketide chain.

-

Cyclization and Aromatization: The resulting linear polyketide chain undergoes an intramolecular aldol condensation and subsequent aromatization to form olivetolic acid (2,4-dihydroxy-6-pentylbenzoic acid).

-

Esterification: The final step to yield this compound is the esterification of the carboxylic acid group of olivetolic acid with methanol, a reaction likely catalyzed by a methyltransferase enzyme.

Experimental Workflow

The overall workflow for the isolation and identification of this compound from a lichen sample is a multi-step process that combines extraction, purification, and structural elucidation techniques.

Conclusion

This compound is a naturally occurring compound within the diverse chemical arsenal of lichens. While its presence in Cladina confusa is established, further research is needed to quantify its concentration and explore its potential biological activities. The provided experimental protocols and the proposed biosynthetic pathway offer a solid foundation for future investigations into this and other related lichen metabolites. The unique chemical structures produced by lichens continue to be a promising source for the discovery of novel bioactive compounds with potential applications in medicine and other industries.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. DSpace [helda.helsinki.fi]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Isolation, Purification and Application of Secondary Metabolites from Lichen Parmelia Perlata – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 9. researchgate.net [researchgate.net]

- 10. High-titer Production of Olivetolic Acid and Analogs in Engineered Fungal Host using a non-Plant Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. research-repository.rmit.edu.au [research-repository.rmit.edu.au]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of Methyl 2,4-dihydroxy-6-pentylbenzoate

This technical guide provides a comprehensive overview of the known physical properties of Methyl 2,4-dihydroxy-6-pentylbenzoate, also known as Methyl olivetolate. The information is tailored for researchers, scientists, and professionals in the field of drug development and organic chemistry. This document presents key data in a structured format, details relevant experimental methodologies, and includes a visualization of its role as a synthetic intermediate.

Core Physical Properties

This compound is a yellow solid organic compound.[1][2] Its primary physical characteristics, including melting point and solubility, are crucial for its handling, purification, and application in further chemical syntheses.

Quantitative Data Summary

The following table summarizes the key physical properties of this compound.

| Property | Value | Notes |

| Melting Point | 105-106 °C | Determined using benzene as the solvent for recrystallization.[1][2][3][4][5] |

| Appearance | Yellow Solid | [1][2] |

Solubility Profile

The solubility of a compound is a critical parameter for its application in various chemical reactions and formulations. This compound exhibits the following solubility characteristics:

| Solvent | Solubility | Reference |

| Water | Insoluble | [6] |

| Organic Solvents | Soluble | [6] |

| Dichloromethane | Soluble | [2][4] |

| Ethyl Acetate | Soluble | [2][4] |

Experimental Protocols

While specific experimental records for determining the physical properties of this compound are not detailed in the provided literature, standard methodologies for organic compounds are applicable.

Melting Point Determination

The melting point of a solid organic compound is a reliable indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad and depressed melting range suggests the presence of impurities. The standard procedure for melting point determination is as follows:

-

Sample Preparation : A small amount of the crystalline solid is finely powdered.

-

Capillary Loading : The powdered sample is packed into a thin-walled capillary tube to a height of a few millimeters.

-

Heating : The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube, which allows for controlled and uniform heating.

-

Observation : The sample is heated, and the temperature is monitored closely.

-

Recording : The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. For accurate measurements, a slow heating rate of approximately 2°C per minute is recommended near the expected melting point.

Solubility Testing

A systematic approach is generally employed to determine the solubility of an organic compound in various solvents. This helps in classifying the compound and selecting appropriate solvents for reactions and purification.

-

Initial Test : A small amount of the solid (a few crystals) is added to a test tube containing a small volume (e.g., 1 mL) of the solvent.

-

Mixing : The contents of the test tube are gently stirred or agitated.

-

Observation : The disappearance of the solid indicates that it is soluble in the given solvent.

-

Systematic Approach : A flowchart-based approach is often used, starting with water, followed by other organic solvents, and aqueous solutions of acids and bases to determine the presence of acidic or basic functional groups.

Visualization of Synthetic Pathway

This compound is a known intermediate in the synthesis of Δ⁹-Tetrahydrocannabinolic Acid (THCA), the acidic precursor to the main psychoactive component of cannabis.[1][4][7] The following diagram illustrates this synthetic relationship.

Caption: Synthetic pathway from this compound to THCA.

The following diagram outlines a general experimental workflow for determining the physical properties of a solid organic compound like this compound.

Caption: General workflow for determining physical properties of a solid organic compound.

References

- 1. This compound CAS 58016-28-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. This compound CAS#: 58016-28-7 [amp.chemicalbook.com]

- 3. High Quality Methyl Olivetolate/Methyl 2, 4-Dihydroxy-6-Pentylbenzoate CAS No 58016-28-7-Organic Intermediate-Shandong Yifan Chemical Technology co.,Ltd.- [sdyfchem.com]

- 4. Pharmaceutical Intermediates this compound 58016-28-7 Global Trade [minstargroup.com]

- 5. lookchem.com [lookchem.com]

- 6. This compound | 58016-28-7 | FM76387 [biosynth.com]

- 7. This compound | 58016-28-7 [chemicalbook.com]

Stability and Degradation Profile of Methyl 2,4-dihydroxy-6-pentylbenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,4-dihydroxy-6-pentylbenzoate, a key intermediate in the synthesis of various organic compounds, including cannabidiol (CBD) derivatives, possesses a chemical structure susceptible to specific degradation pathways. This technical guide provides a comprehensive overview of the stability and potential degradation profile of this compound based on established chemical principles and data from analogous structures. Due to a lack of specific stability studies on this compound, this document extrapolates information from studies on related resorcinol and methyl benzoate derivatives to predict its behavior under various stress conditions. The primary degradation routes identified are hydrolysis of the methyl ester and oxidation of the dihydroxy-substituted benzene ring. This guide outlines potential degradation products, proposes degradation pathways, and provides a general framework for conducting forced degradation studies.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Synonyms: Methyl olivetolate

-

CAS Number: 58016-28-7

-

Molecular Formula: C₁₃H₁₈O₄

-

Molecular Weight: 238.28 g/mol

-

Appearance: White to pale grey crystalline powder.

-

Solubility: Insoluble in water, soluble in organic solvents.

Predicted Stability and Degradation Profile

Based on its chemical structure, featuring a hydrolysable methyl ester and an oxidizable resorcinol moiety, this compound is expected to be sensitive to pH, oxidative stress, and potentially light.

Hydrolytic Degradation

The methyl ester group is a primary target for hydrolysis, which can be catalyzed by both acids and bases.

-

Acidic and Basic Conditions: In the presence of strong acids or bases, the ester bond is likely to cleave, yielding 2,4-dihydroxy-6-pentylbenzoic acid (olivetolic acid) and methanol.[1][2][3] Basic hydrolysis is generally faster than acidic hydrolysis for methyl benzoate esters.[4]

-

Neutral Conditions: At neutral pH, hydrolysis is expected to be significantly slower. For instance, the half-life for the hydrolysis of methyl benzoate at pH 7 is reported to be 2.8 years, whereas at pH 9 it is 10 days.[4]

Oxidative Degradation

The resorcinol (1,3-dihydroxybenzene) ring is highly susceptible to oxidation.[5][6][7]

-

Oxidizing Agents: Strong oxidizing agents such as hydrogen peroxide, ozone, or metal catalysts can lead to the formation of quinone-type structures and, upon further oxidation, ring-opening to form smaller aliphatic acids like maleic acid and oxalic acid, eventually leading to complete degradation to carbon dioxide and water.[5][7]

-

Auto-oxidation: Phenolic compounds can undergo auto-oxidation, which may be accelerated by the presence of metal ions and exposure to air.

Photodegradation

Aromatic compounds, particularly those with electron-donating groups like hydroxyls, can be susceptible to photodegradation.

-

UV/Visible Light: Exposure to light, especially UV radiation, can induce photochemical reactions. Studies on resorcinol have shown that it can be degraded via photocatalysis, a process that generates highly reactive hydroxyl radicals that attack the aromatic ring.[8][9][10][11][12] This can lead to a complex mixture of degradation products, ultimately resulting in mineralization.

Predicted Degradation Pathways

The following diagram illustrates the predicted primary degradation pathways for this compound based on the hydrolysis of the ester and oxidation of the resorcinol ring.

References

- 1. quora.com [quora.com]

- 2. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. homework.study.com [homework.study.com]

- 4. Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Electrochemical Degradation of Phenol and Resorcinol Molecules through the Dissolution of Sacrificial Anodes of Macro-Corrosion Galvanic Cells [mdpi.com]

- 6. scribd.com [scribd.com]

- 7. Oxidation of Resorcinol: Process Explained [et-chem.com]

- 8. ijirset.com [ijirset.com]

- 9. Photocatalytic Degradation Of Resorcinol Over Zno Powder The Influence Of Peroxomonosulphate And Peroxodisulphate On The Reaction Rate [journalijar.com]

- 10. Photocatalytic Selective Degradation of Catechol and Resorcinol on the TiO2 with Exposed {001} Facets: Roles of Two Types of Hydroxyl Radicals [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Biosynthesis of Olivetolic Acid: A Precursor to Cannabinoids

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis pathway of Olivetolic Acid (OA), the polyketide core of cannabinoids. The target compound, Methyl 2,4-dihydroxy-6-pentylbenzoate (Methyl Olivetolate), is the methyl ester of Olivetolic Acid. Current scientific literature extensively details the enzymatic production of Olivetolic Acid; however, the direct biological methylation to its ester form has not been characterized as a step within the native cannabinoid pathway in Cannabis sativa. Therefore, this guide focuses on the core biosynthetic route to Olivetolic Acid, its regulation, and the methodologies used for its study and production.

Core Biosynthesis Pathway

The formation of Olivetolic Acid is a critical two-step enzymatic process that occurs within the glandular trichomes of Cannabis sativa.[1] The pathway begins with precursors from primary metabolism, specifically fatty acid and polyketide biosynthesis.

1.1 Precursor Molecules: The biosynthesis utilizes two primary precursor molecules:

-

Hexanoyl-CoA: This C6 fatty acyl-CoA serves as the starter unit for the polyketide chain. It is derived from fatty acid biosynthesis.[2]

-

Malonyl-CoA: Three molecules of malonyl-CoA are used as extender units in an iterative condensation process.[3]

1.2 Core Enzymatic Reactions: Two key enzymes, a Type III polyketide synthase (PKS) and a unique polyketide cyclase, act in concert to synthesize Olivetolic Acid.[4]

-

Tetraketide Synthase (TKS): Also known as Olivetol Synthase (OLS), TKS is a Type III PKS that catalyzes the sequential decarboxylative condensation of three malonyl-CoA units with one molecule of hexanoyl-CoA.[5][6] This series of Claisen condensations results in the formation of a linear tetraketide intermediate, which remains bound to the enzyme.[6]

-

Olivetolic Acid Cyclase (OAC): This enzyme is essential for the regioselective cyclization of the TKS-produced tetraketide intermediate.[4] OAC catalyzes a C2→C7 intramolecular aldol condensation, which is notable for its retention of the carboxylic acid group, a rare event in plant polyketide synthesis.[4][7] In the absence of OAC, the TKS enzyme alone primarily produces olivetol (the decarboxylated analog of OA) and pyrone shunt products, such as pentyl diacetic acid lactone (PDAL) and hexanoyl triacetic acid lactone (HTAL).[7][8] OAC ensures the pathway proceeds efficiently towards Olivetolic Acid.

The overall reaction can be summarized as: Hexanoyl-CoA + 3 Malonyl-CoA --(TKS + OAC)--> Olivetolic Acid + 4 CoA + 3 CO2

dot

Caption: Core enzymatic steps in the biosynthesis of Olivetolic Acid.

Quantitative Data

The heterologous production of Olivetolic Acid in microbial hosts has been a key strategy for studying the pathway and for producing cannabinoid precursors. The following table summarizes key quantitative data from various studies.

| Parameter | Enzyme/System | Value | Organism | Reference |

| Enzyme Kinetics | ||||

| kcat/Km (for Olivetol) | Olivetol Synthase (OLS) | 1013 s⁻¹M⁻¹ | Cannabis sativa | [5] |

| Product Titers | ||||

| Olivetolic Acid | OLS + OAC | 0.48 mg/L | Saccharomyces cerevisiae | [9] |

| Olivetolic Acid | Engineered Pathway | 80 mg/L | Escherichia coli | [9] |

| Olivetolic Acid | Engineered Pathway | 117 mg/L | Saccharomyces cerevisiae | [10] |

| Olivetolic Acid | Fungal PKS System | 5 mg/L | Aspergillus nidulans | [1] |

| Byproducts (in vitro) | ||||

| Olivetol | TKS + OAC | 3.1 µg/L | In vitro assay | [11] |

| PDAL, HTAL | TKS (alone) | Major Products | In vitro assay | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of Olivetolic Acid biosynthesis.

Heterologous Expression and Purification of TKS and OAC

This protocol describes the expression of His-tagged TKS and OAC in E. coli and subsequent purification via Immobilized Metal Affinity Chromatography (IMAC).

1. Gene Cloning and Expression:

-

The codon-optimized cDNA sequences for C. sativa TKS and OAC are cloned into a suitable expression vector (e.g., pETDuet-1 or pJExpress411) containing an N- or C-terminal Hexa-histidine (6xHis) tag.

-

The resulting plasmids are transformed into a competent E. coli expression strain, such as BL21(DE3).

-

A single colony is used to inoculate a starter culture (5-10 mL) of Luria-Bertani (LB) medium containing the appropriate antibiotic, grown overnight at 37°C.

-

The starter culture is used to inoculate a larger volume (1 L) of LB medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.5 mM.

-

The culture is then incubated for an additional 16-20 hours at a reduced temperature (e.g., 16-22°C) to improve protein solubility.

2. Cell Lysis and Lysate Preparation:

-

Cells are harvested by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).

-

The cell pellet is resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT).

-

Lysozyme (1 mg/mL) can be added and incubated on ice for 30 minutes.

-

Cells are lysed by sonication on ice until the suspension is no longer viscous.

-

The crude lysate is clarified by centrifugation (e.g., 15,000 x g for 30 minutes at 4°C) to pellet cell debris. The supernatant is collected.

3. IMAC Purification:

-

A Ni-NTA (Nickel-Nitriloacetic Acid) affinity column is equilibrated with lysis buffer.

-

The clarified lysate is loaded onto the column.

-

The column is washed with several column volumes of wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

The His-tagged protein is eluted with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Elution fractions are collected and analyzed by SDS-PAGE to assess purity.

4. Buffer Exchange and Storage:

-

Fractions containing the pure protein are pooled and dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol).

-

Protein concentration is determined using a Bradford assay or by measuring absorbance at 280 nm.

-

Purified enzymes are stored at -80°C.

In Vitro Coupled Enzyme Assay for Olivetolic Acid Synthesis

This protocol describes a coupled reaction to produce and detect Olivetolic Acid from its precursors using purified TKS and OAC.

1. Reaction Setup:

-

Reactions are typically performed in a final volume of 50-100 µL in microcentrifuge tubes.

-

A standard reaction mixture contains:

-

100 mM Buffer (e.g., sodium phosphate or Tris-HCl, pH 7.0-7.5)

-

1-5 µM purified TKS

-

1-5 µM purified OAC

-

50-100 µM Hexanoyl-CoA (starter substrate)

-

100-200 µM Malonyl-CoA (extender substrate)

-

2. Reaction Incubation:

-

The reaction is initiated by adding the substrates (Hexanoyl-CoA and Malonyl-CoA).

-

The mixture is incubated at 30°C for 1 to 4 hours.

3. Reaction Termination and Extraction:

-

The reaction is terminated by adding an equal volume of an acidic organic solvent, such as ethyl acetate containing 1% acetic acid.

-

The mixture is vortexed vigorously to extract the products.

-

The phases are separated by centrifugation (e.g., 13,000 x g for 10 minutes).

-

The organic (upper) layer is transferred to a new tube and evaporated to dryness under a stream of nitrogen or in a vacuum concentrator.

4. Analysis:

-

The dried residue is redissolved in a suitable solvent (e.g., methanol).

-

The products are analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Product identification and quantification are achieved by comparison of retention times and mass spectra to authentic standards of Olivetolic Acid, olivetol, PDAL, and HTAL.

dot

Caption: General workflow for enzyme production and in vitro OA synthesis.

Regulation of the Biosynthesis Pathway

The biosynthesis of cannabinoids, including the initial formation of Olivetolic Acid, is tightly regulated, primarily occurring in the glandular trichomes of female flowers.[12] The expression of pathway genes is developmentally controlled, with transcript levels generally increasing during flower maturation.[12]

Studies have investigated the effect of elicitors on cannabinoid production. The plant hormone Methyl Jasmonate (MeJA), which is involved in plant defense responses, has been shown to potentially upregulate genes in the cannabinoid pathway.[12] This suggests that the pathway is integrated into the plant's broader secondary metabolic and defense networks. Transcriptional analysis has shown that the expression of OAC and geranyl pyrophosphate synthase (GPPS), which produces a precursor for downstream cannabinoid synthesis, are often co-regulated.[12][13] This coordinated gene expression is crucial for efficiently channeling metabolic flux towards the final cannabinoid products.

References

- 1. High-titer Production of Olivetolic Acid and Analogs in Engineered Fungal Host using a non-Plant Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis of Phytocannabinoids and Structural Insights: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pnas.org [pnas.org]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. Structure of the Cannabis sativa olivetol-producing enzyme reveals cyclization plasticity in type III polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of olivetolic acid cyclase from Cannabis sativa reveals a unique catalytic route to plant polyketides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bioengineering studies and pathway modeling of the heterologous biosynthesis of tetrahydrocannabinolic acid in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 9. life.sjtu.edu.cn [life.sjtu.edu.cn]

- 10. researchgate.net [researchgate.net]

- 11. Structure of the Cannabis sativa olivetol‐producing enzyme reveals cyclization plasticity in type III polyketide synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. biorxiv.org [biorxiv.org]

A Comprehensive Technical Guide to Methyl 2,4-dihydroxy-6-pentylbenzoate Analytical Standards and Reference Materials

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides core technical information on analytical standards and reference materials for Methyl 2,4-dihydroxy-6-pentylbenzoate (CAS 58016-28-7). It is intended to assist researchers, scientists, and professionals in drug development in sourcing, handling, and utilizing these critical materials for accurate and reproducible results.

Introduction

This compound, also known as Methyl Olivetolate, is a key intermediate in the synthesis of various cannabinoids, including cannabidiol (CBD) and Δ9-Tetrahydrocannabinolic Acid (THCA). Its purity and well-characterized nature are paramount for ensuring the quality and safety of final pharmaceutical products. This document outlines the availability of analytical standards, their specifications, and the analytical methodologies for their characterization.

Commercially Available Analytical Standards and Reference Materials

Several chemical suppliers offer this compound as an analytical standard or reference material. The table below summarizes key information from various suppliers. Researchers are advised to request a lot-specific Certificate of Analysis (CoA) for detailed quantitative data.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Stated Purity | Physical Form | Storage Conditions |

| Ambeed | This compound | 58016-28-7 | C13H18O4 | 238.28 | Comprehensive analytical data available (NMR, HPLC, LC-MS) | Not specified | Not specified |

| Pharmaffiliates | Methyl Olivetolate | 58016-28-7 | C13H18O4 | 238.28 | Not specified | Yellow Solid | 2-8°C Refrigerator |

| Shandong Dinghao Biotechnology Co., Ltd. | This compound | 58016-28-7 | C13H18O4 | 238.28 | Not specified | Not specified | Not specified |

| Sigma-Aldrich | This compound | 58016-28-7 | C13H18O4 | 238.28 | 95% | Solid | Inert atmosphere, room temperature |

| Fluorochem | This compound | Not Specified | Not Specified | Not Specified | CoA available for download | Not specified | Not specified |

Analytical Characterization and Experimental Protocols

Accurate characterization of this compound reference standards is crucial. The following sections detail common analytical techniques and provide exemplary experimental protocols based on available literature.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a primary method for determining the purity of this compound. A study by Gong et al. (2019) reported achieving a purity of 99.84% by HPLC for a synthesized batch[1][2].

Experimental Protocol:

-

Instrumentation: Agilent 1260 HPLC system or equivalent.[3]

-

Column: Agilent InfinityLab Poroshell 120 EC-C18, 2.7 µm, 100 x 3 mm.[3]

-

Mobile Phase: 0.1% Formic acid in acetonitrile.[3]

-

Flow Rate: 0.4 mL/min.[3]

-

Detector: UV detector set at 228 nm.[3]

-

Sample Preparation: Dissolve an accurately weighed amount of the standard in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration.

-

Injection Volume: Typically 5-10 µL.

-

Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is essential for confirming the chemical structure of this compound.

¹H NMR Data (400 MHz, DMSO-d₆): [1]

-

δ 10.26 (s, 1H)

-

δ 9.80 (s, 1H)

-

δ 6.26–6.04 (m, 2H)

-

δ 3.77 (s, 3H)

-

δ 2.57–2.49 (m, 5H)

-

δ 1.53–1.38 (m, 2H)

-

δ 1.27 (td, J = 8.2, 7.0, 4.8 Hz, 5H)

-

δ 0.87 (t, J = 6.9 Hz, 3H)

¹³C NMR Data (126 MHz, CDCl₃): [1]

-

δ 171.9

-

δ 165.2

-

δ 160.2

-

δ 148.9

-

δ 110.7

-

δ 105.0

-

δ 101.3

-

δ 51.87

-

δ 36.76

-

δ 32.01

-

δ 31.42

-

δ 22.45

-

δ 14.02

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is used to confirm the molecular weight of the compound.

High-Resolution Mass Spectrometry (HRMS) Data: [1]

-

Method: Electrospray Ionization (ESI)

-

Calculated for C₁₃H₁₇O₄ [M-H]⁻: 237.1

-

Found: 237.3

Quality Control and Use of Analytical Standards

The proper qualification and use of analytical standards are fundamental to achieving reliable analytical results in research and drug development.

Workflow for Analytical Standard Qualification

Caption: Workflow for the qualification of an analytical standard.

Role in Drug Development

Analytical standards of this compound are critical for:

-

Raw material identification and quality control: Ensuring the identity and purity of starting materials in the synthesis of active pharmaceutical ingredients (APIs).

-

In-process control: Monitoring the progress of chemical reactions.

-

Final product testing: Quantifying impurities and related substances in the final API.

-

Stability studies: Assessing the degradation of the API under various environmental conditions.

Logical Relationship of Analytical Techniques

The characterization of a chemical entity like this compound relies on a combination of analytical techniques that provide orthogonal information.

References

Methodological & Application

Application Notes and Protocols: Methyl 2,4-dihydroxy-6-pentylbenzoate as an Antifungal Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,4-dihydroxy-6-pentylbenzoate, a resorcinolic lipid, has demonstrated notable antifungal properties. This document provides detailed application notes on its known antifungal activity and protocols for its evaluation. Resorcinolic lipids are a class of phenolic compounds characterized by a dihydroxybenzene ring and an alkyl side chain. Their amphiphilic nature is believed to be a key contributor to their biological activities, including their ability to disrupt fungal cell membranes. These notes are intended to guide researchers in the investigation and potential development of this compound as a novel antifungal therapeutic.

Antifungal Activity

This compound has shown potent activity against the fungus Cladosporium sphaerospermum. The minimum inhibitory concentration (MIC) has been determined to be 2.5 µg.[1][2] Comparatively, related compounds such as olivetol and 2,4-dihydroxy-6-n-pentylbenzoic acid also exhibit inhibitory effects against the same fungal species at a concentration of 5.0 µg.[1][2]

Table 1: Antifungal Activity of this compound and Related Compounds

| Compound | Test Organism | Minimum Inhibitory Concentration (MIC) |

| This compound | Cladosporium sphaerospermum | 2.5 µg |

| Olivetol | Cladosporium sphaerospermum | 5.0 µg |

| 2,4-dihydroxy-6-n-pentylbenzoic acid | Cladosporium sphaerospermum | 5.0 µg |

Proposed Mechanism of Action

The primary proposed mechanism of antifungal action for resorcinolic lipids like this compound is the disruption of the fungal cell membrane's integrity. This is attributed to their amphiphilic structure, which allows for intercalation into the lipid bilayer, leading to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. This direct action on the cell membrane may also induce secondary effects such as the generation of reactive oxygen species (ROS) and interference with essential cellular processes like ergosterol synthesis.

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

To facilitate further research into the antifungal properties of this compound, the following detailed protocols are provided.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus.

Caption: Workflow for MIC determination using broth microdilution.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

96-well microtiter plates

-

Fungal isolate

-

Spectrophotometer or plate reader (optional)

-

Incubator

Procedure:

-

Preparation of Antifungal Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mg/mL.

-

Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the stock solution in RPMI-1640 medium to achieve a range of desired concentrations.

-

Inoculum Preparation: Culture the fungal isolate on an appropriate agar medium. Prepare a suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 to obtain a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

-

Inoculation: Add the fungal inoculum to each well containing the diluted compound.

-

Controls: Include a positive control well with inoculum but no compound, and a negative control well with medium only.

-

Incubation: Incubate the plate at 35°C for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be determined visually or by measuring the optical density at 530 nm.

Protocol 2: Fungal Cell Membrane Integrity Assay

This protocol utilizes propidium iodide (PI), a fluorescent dye that can only penetrate cells with compromised membranes, to assess membrane integrity.

Caption: Workflow for assessing fungal membrane integrity.

Materials:

-

Fungal cell culture

-

This compound

-

Propidium iodide (PI) solution (1 mg/mL in water)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer or fluorescence microscope

Procedure:

-

Cell Preparation: Grow fungal cells in a suitable liquid medium to the mid-logarithmic phase.

-

Treatment: Harvest and wash the cells with PBS. Resuspend the cells in PBS and treat with various concentrations of this compound (e.g., MIC, 2x MIC, 4x MIC) for a specified time (e.g., 4 hours). Include an untreated control and a positive control (e.g., heat-killed cells).

-

Staining: Add PI to each cell suspension to a final concentration of 2 µg/mL and incubate in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the stained cells using a flow cytometer (excitation at 488 nm, emission at ~617 nm) or visualize under a fluorescence microscope. An increase in the percentage of PI-positive cells indicates a loss of membrane integrity.

Protocol 3: Ergosterol Quantification

This protocol describes the extraction and quantification of ergosterol, a major component of the fungal cell membrane, which can be an indicator of fungal biomass and membrane composition.

Caption: Workflow for ergosterol quantification in fungal cells.

Materials:

-

Fungal mycelia

-

This compound

-

25% alcoholic potassium hydroxide (w/v)

-

n-hexane

-

Methanol (HPLC grade)

-

Ergosterol standard

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector

Procedure:

-

Sample Preparation: Treat fungal cultures with this compound. Harvest the mycelia by filtration, wash with distilled water, and lyophilize.

-

Saponification: Add alcoholic KOH to the dried mycelia and incubate in a water bath at 85°C for 1 hour.

-

Extraction: After cooling, add distilled water and n-hexane. Vortex vigorously and centrifuge to separate the phases. Collect the upper n-hexane layer. Repeat the extraction twice.

-

Analysis: Evaporate the pooled n-hexane extracts to dryness under a stream of nitrogen. Re-dissolve the residue in methanol and inject it into the HPLC system.

-

Quantification: Separate the components using a C18 column with methanol as the mobile phase. Detect ergosterol at 282 nm. Quantify the amount of ergosterol by comparing the peak area to a standard curve prepared with known concentrations of ergosterol.

Protocol 4: Measurement of Reactive Oxygen Species (ROS)

This protocol uses 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels. DCFH-DA is a cell-permeable dye that fluoresces upon oxidation by ROS.

Caption: Workflow for measuring reactive oxygen species in fungal cells.

Materials:

-

Fungal cell culture

-

This compound

-

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

-

Hydrogen peroxide (H₂O₂) (for positive control)

-

PBS

-

Fluorescence plate reader or flow cytometer

Procedure:

-

Cell Preparation: Grow and prepare fungal cells as described in the membrane integrity assay.

-

Treatment: Treat cells with this compound at desired concentrations. Include an untreated control and a positive control treated with H₂O₂.

-

Dye Loading: Add DCFH-DA to the cell suspensions to a final concentration of 10 µM.

-

Incubation: Incubate the cells in the dark at 37°C for 30-60 minutes.

-

Measurement: Measure the fluorescence intensity using a fluorescence plate reader or flow cytometer with excitation at approximately 485 nm and emission at approximately 535 nm. An increase in fluorescence indicates an increase in intracellular ROS levels.

Conclusion

This compound presents a promising scaffold for the development of new antifungal agents. The provided data and protocols offer a solid foundation for researchers to further investigate its efficacy, mechanism of action, and potential for therapeutic applications. Future studies should focus on expanding the spectrum of activity against other clinically relevant fungi, elucidating the precise molecular interactions with the fungal cell membrane, and evaluating its efficacy in in vivo models of fungal infections.

References

Application Notes and Protocols: Antibacterial Activity of Methyl 2,4-dihydroxy-6-pentylbenzoate against Staphylococcus aureus

For Researchers, Scientists, and Drug Development Professionals

Introduction

Staphylococcus aureus is a major human pathogen responsible for a wide range of infections, from minor skin irritations to life-threatening conditions such as pneumonia and sepsis. The emergence of antibiotic-resistant strains, particularly methicillin-resistant Staphylococcus aureus (MRSA), has created an urgent need for the discovery and development of novel antimicrobial agents. Methyl 2,4-dihydroxy-6-pentylbenzoate, a resorcylic acid derivative, has demonstrated potential as an antibacterial agent against S. aureus. This document provides a summary of its reported antibacterial activity, detailed experimental protocols for its evaluation, and a proposed mechanism of action based on related compounds.

Data Presentation

Antibacterial Activity of this compound and Related Compounds

| Compound | Assay Method | Strain | Concentration | Result | Reference |

| This compound | Disc Diffusion | S. aureus | 200 µ g/disc | 14–15 mm inhibition zone | Gianini et al., 2008 |

| Other Resorcylic Acid Derivatives | Broth Microdilution | MRSA & VRE | - | MIC: 4–8 µg/mL | [1] |

Proposed Mechanism of Action

While the precise signaling pathways of this compound's antibacterial action against S. aureus have not been elucidated, research on structurally similar resorcylic acid derivatives suggests a multi-faceted mechanism. The proposed mechanism involves the disruption of the bacterial cell membrane integrity and interference with essential metabolic pathways.[1] The lipophilic pentyl chain of this compound likely facilitates its insertion into the lipid bilayer of the bacterial cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.

Proposed mechanism of action against S. aureus.

Experimental Protocols

Disc Diffusion Assay for Screening Antibacterial Activity

This protocol outlines the Kirby-Bauer disc diffusion method to qualitatively assess the antibacterial activity of this compound.

Workflow for the Disc Diffusion Assay.

Methodology:

-

Inoculum Preparation: Prepare a bacterial suspension of S. aureus in sterile saline or broth, adjusting the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Plate Inoculation: Uniformly streak the surface of a Mueller-Hinton agar plate with the prepared bacterial suspension using a sterile cotton swab.

-

Disc Application: Aseptically place a sterile paper disc (6 mm diameter) impregnated with a known concentration (e.g., 200 µg) of this compound onto the agar surface. Gently press the disc to ensure complete contact.

-

Incubation: Invert the plate and incubate at 37°C for 18-24 hours.

-

Data Analysis: Measure the diameter of the zone of complete inhibition around the disc in millimeters. A larger zone of inhibition indicates greater antibacterial activity.

Broth Microdilution Assay for Determining Minimum Inhibitory Concentration (MIC)

This protocol describes the determination of the MIC of this compound using the broth microdilution method.

Workflow for MIC Determination.

Methodology:

-

Compound Dilution: Prepare a series of twofold dilutions of this compound in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized S. aureus inoculum and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-